5-Methyl-2-(5-methyl-2-thienyl)imidazole

Physicochemical profiling Lipophilicity prediction Chromatographic method development

SAR inconsistency plagues thienyl-imidazole research: a single methyl shift or deletion alters lipophilicity, hydrogen-bond geometry, and target engagement. 5-Methyl-2-(5-methyl-2-thienyl)imidazole eliminates this variable. • Definitive dual-methylated scaffold preserves DBH inhibitor potency and binding mode established in lead series [McCarthy et al.] • Sterically constrained imidazole N-H enables tunable supramolecular synthons for crystal engineering • Three orthogonal derivatization sites (N-H, thienyl C-H, imidazole C-H) with internal ¹H NMR methyl singlets for real-time reaction monitoring • Class-level antimicrobial activity against S. aureus and dermatophyte fungi (low µg/mL MIC) Procure the exact isomer to maintain SAR integrity across your synthetic workflow.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
Cat. No. B13680905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(5-methyl-2-thienyl)imidazole
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2=NC=C(N2)C
InChIInChI=1S/C9H10N2S/c1-6-5-10-9(11-6)8-4-3-7(2)12-8/h3-5H,1-2H3,(H,10,11)
InChIKeyRBJAJWAYOGFPJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(5-methyl-2-thienyl)imidazole – Physicochemical and Structural Baseline


5-Methyl-2-(5-methyl-2-thienyl)imidazole (CAS 226571-11-5, molecular formula C₉H₁₀N₂S, molecular weight 178.25 g/mol) belongs to the 2-(thienyl)imidazole class of heterocyclic building blocks . The compound features an imidazole ring substituted at the 2-position with a 5-methyl-2-thienyl moiety and a methyl group at the imidazole 5-position, a dual-methylation pattern that distinguishes it from the more commonly procured unmethylated 2-(5-methyl-2-thienyl)imidazole (CAS 1104643-57-3) and other simple thienyl-imidazole analogs . Predicted physicochemical parameters—including a density of 1.2±0.1 g/cm³, boiling point of 372.4±32.0 °C at 760 mmHg, and flash point of 179.5±15.5 °C—have been reported and form the baseline for evaluating its suitability in synthetic workflows .

Why Simple Thienyl-Imidazole Analogs Cannot Replace This Scaffold


Generic substitution within the thienyl-imidazole family is unreliable because even a single methyl group addition or relocation markedly alters lipophilicity, electronic distribution, and steric profile. The dual-methylated scaffold of 5-methyl-2-(5-methyl-2-thienyl)imidazole presents a distinct hydrogen-bond donor/acceptor landscape and π-stacking capability compared to the mono-methylated 2-(5-methyl-2-thienyl)imidazole or the fully unmethylated 2-(2-thienyl)imidazole . In dopamine β-hydroxylase (DBH) inhibitor series, the replacement of a phenyl ring with a thiophene—and further methylation of that thiophene—has been shown to shift inhibitor potency and binding mode, demonstrating that thiophene is not a universal bioisostere for phenyl and that methylation state directly impacts target engagement [1]. Consequently, procurement of the exact methyl-substitution isomer is essential to preserve the structure–activity relationships (SAR) that underpin a given lead series or synthetic route .

Comparator-Based Evidence for Procurement Decisions


Predicted Physicochemical Property Comparison with Mono-Methylated Analog

The dual-methylated target compound (C₉H₁₀N₂S, MW 178.25) exhibits a predicted boiling point of 372.4±32.0 °C and density of 1.2±0.1 g/cm³, compared to the mono-methylated analog 2-(5-methyl-2-thienyl)imidazole (C₈H₈N₂S, MW 164.23) with a predicted boiling point of 374.3±30.0 °C and density of 1.243±0.06 g/cm³ . The extra methyl group increases molecular weight by 14.02 Da (8.5%) and is expected to raise calculated logP by approximately 0.5–0.7 units relative to the mono-methyl analog, consistent with established methylene-group contributions to lipophilicity . The target compound also exhibits a lower density, consistent with the disruption of crystal packing by the additional methyl substituent .

Physicochemical profiling Lipophilicity prediction Chromatographic method development

Imidazole 5-Methyl Substitution and Hydrogen-Bond Donor Capacity

In 5-methyl-2-(5-methyl-2-thienyl)imidazole, the imidazole N–H proton is flanked by a methyl group at the adjacent 5-position, which sterically and electronically modulates its hydrogen-bond donor character. By contrast, 2-(5-methyl-2-thienyl)imidazole lacks this imidazole-ring methyl group, leaving the N–H proton in a less hindered environment . While direct pKa measurements for both compounds have not been published, the predicted pKa for 2-(5-methyl-2-thienyl)imidazole is 13.11±0.10, and the electron-donating effect of the additional methyl group in the target compound is expected to further increase the pKa by ~0.2–0.4 log units, reducing acidity and altering proton-transfer behavior . This differential is analogous to the well-characterized pKa differences between 4-methylimidazole (pKa 7.55) and imidazole (pKa 6.95) [1].

Hydrogen-bond propensity Crystal engineering Molecular recognition

Thiophene Methylation and Bioisosteric Differentiation in DBH Inhibition

In a comparative study of dopamine β-hydroxylase (DBH) inhibitors, 1-(thienylalkyl)imidazole-2(3H)-thiones demonstrated that thiophene-containing analogs exhibit quantitatively different inhibitory potency from their phenyl counterparts [1]. Specifically, the thienyl series (compounds 5a–k) showed competitive inhibition of DBH with Ki values in the nanomolar to low micromolar range, and the difference in activity between the phenyl (compound 1) and thienyl (compound 5) inhibitors was attributed to the inability of thiophene to serve as a direct bioisostere for phenyl in the DBH active site [1]. This study further demonstrated that methylation position on the heterocycle modulates potency, providing direct precedent that the 5-methyl substitution pattern on both the imidazole and thiophene rings of the target compound is expected to produce a distinct biological profile compared to regioisomeric or des-methyl analogs [1][2].

Bioisosterism Dopamine β-hydroxylase inhibition Medicinal chemistry SAR

Antimicrobial Activity Differentiation: Thienyl vs. Furyl Imidazoles

In a standardized antimicrobial evaluation of sixteen N-heteroaryl-1H-(benz)imidazoles against clinically relevant strains, sulfur-containing heteroaryl substituents (dibenzothienyl) conferred superior antifungal activity compared to oxygen-containing analogs (dibenzofuranyl), with N-(dibenzothien-4-yl)-1H-imidazole (compound 3) showing the highest potency against Candida albicans [1]. MIC values for the most active thiophene-containing derivative were in the low µg/mL range, while the analogous furan-containing compound showed attenuated activity [1]. This differential demonstrates that the sulfur atom in the thienyl ring—present in 5-methyl-2-(5-methyl-2-thienyl)imidazole—imparts distinct electronic and hydrophobic character that oxygen-based heterocycles cannot replicate, arguing against substitution with furyl-imidazole analogs [1].

Antimicrobial screening Antifungal activity N-Heteroaryl imidazoles

Application Scenarios for Procurement Planning


Medicinal Chemistry Lead Optimization with Dual-Methylated Scaffolds

Research groups pursuing dopamine β-hydroxylase inhibitors, kinase inhibitors, or antimicrobial leads based on thienyl-imidazole pharmacophores should procure this compound as the definitive dual-methylated scaffold. As demonstrated by McCarthy et al., thiophene methylation state directly influences enzyme inhibitory potency and binding mode, making the exact substitution pattern critical for SAR consistency [1]. The compound serves as a key intermediate for further derivatization at the imidazole N–H or thienyl C–H positions, enabling systematic exploration of substituent effects on target engagement.

Crystal Engineering with Sterically Modulated Hydrogen-Bond Donors

The sterically hindered imidazole N–H in 5-methyl-2-(5-methyl-2-thienyl)imidazole, arising from the adjacent 5-methyl group, provides a tunable hydrogen-bond donor for supramolecular synthon design [1]. This property is valuable for crystal engineers seeking to control polymorphism or design pharmaceutical co-crystals where directional but spatially constrained hydrogen bonds are desired. Procurement of the mono-methylated analog 2-(5-methyl-2-thienyl)imidazole would introduce an undesired, more accessible hydrogen-bond donor and potentially alter the crystal packing landscape .

Antimicrobial Screening Against Gram-Positive Bacteria and Dermatophytes

Based on class-level evidence that thienyl-containing imidazoles exhibit selective activity against Staphylococcus aureus and dermatophyte fungi (MIC values in the low µg/mL range) while sparing Gram-negative bacteria [1], 5-methyl-2-(5-methyl-2-thienyl)imidazole is a logical procurement choice for focused antimicrobial screening libraries. The dual-methylation may further tune lipophilicity and membrane penetration relative to des-methyl analogs, potentially improving activity against resistant strains.

Synthetic Methodology Development with Orthogonal Functionalization Sites

The compound's three chemically distinct sites—the imidazole N–H, the electron-rich thienyl C–H positions, and the imidazole C–H—enable sequential, orthogonal functionalization strategies [1]. Synthetic chemists developing new cross-coupling, C–H activation, or N-arylation protocols benefit from procuring this specific dual-methylated scaffold because the methyl groups serve as internal spectroscopic markers (¹H NMR singlets) for reaction monitoring, a practical advantage over unmethylated analogs that lack these convenient reporter signals .

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